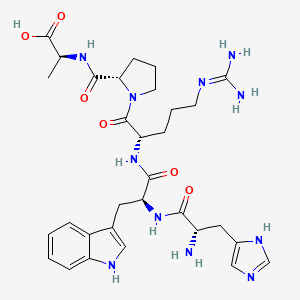
H-Asn-Val-Thr-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto H-Asn-Val-Thr-Val-OH es un péptido que consta de cuatro aminoácidos: asparagina, valina, treonina y valina. Los péptidos son cadenas cortas de aminoácidos unidos por enlaces peptídicos y desempeñan funciones cruciales en diversos procesos biológicos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de H-Asn-Val-Thr-Val-OH suele implicar la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso implica los siguientes pasos:
Carga de la Resina: El primer aminoácido (asparagina) se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido para exponer el grupo amino reactivo.
Acoplamiento: El siguiente aminoácido (valina) se activa y se acopla a la cadena peptídica en crecimiento.
Repetición: Los pasos 2 y 3 se repiten para la treonina y la valina final.
Escisión: El péptido completado se escinde de la resina y se purifica.
Los reactivos comunes utilizados en la SPPS incluyen aminoácidos protegidos con Fmoc, agentes de acoplamiento como HATU o DIC, y agentes de desprotección como la piperidina .
Métodos de Producción Industrial
La producción industrial de péptidos como This compound suele emplear sintetizadores de péptidos automatizados para ampliar el proceso de síntesis. Estas máquinas pueden gestionar múltiples ciclos de síntesis de forma eficiente, lo que garantiza un alto rendimiento y pureza. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
H-Asn-Val-Thr-Val-OH: puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El residuo de treonina se puede oxidar para formar un grupo hidroxilo.
Reducción: Las reacciones de reducción pueden dirigirse a los enlaces amida, aunque esto es menos común.
Sustitución: Los residuos de aminoácidos se pueden sustituir por otros grupos funcionales para modificar las propiedades del péptido.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA).
Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar diversos reactivos, dependiendo de la modificación deseada, en condiciones controladas.
Principales Productos
Los principales productos de estas reacciones dependen de las modificaciones específicas realizadas en el péptido. Por ejemplo, la oxidación de la treonina puede producir un péptido hidroxilado, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .
Aplicaciones Científicas De Investigación
H-Asn-Val-Thr-Val-OH: tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Sirve como sustrato para estudios enzimáticos, particularmente aquellos que involucran proteasas.
Medicina: Potenciales aplicaciones terapéuticas, incluida la inclusión como componente en sistemas de administración de fármacos.
Industria: Se utiliza en el desarrollo de materiales y recubrimientos basados en péptidos
Mecanismo De Acción
El mecanismo de acción de H-Asn-Val-Thr-Val-OH depende de su aplicación específica. En los sistemas biológicos, péptidos como este pueden interactuar con enzimas, receptores y otras proteínas. El residuo de asparagina puede formar enlaces de hidrógeno, mientras que los residuos de valina y treonina contribuyen a la estructura general y la estabilidad del péptido. Estas interacciones pueden influir en varias vías moleculares y procesos biológicos .
Comparación Con Compuestos Similares
H-Asn-Val-Thr-Val-OH: se puede comparar con otros péptidos con secuencias similares:
H-Asn-Leu-Val-Pro-Met-Val-Ala-Thr-Val-OH: Este péptido tiene aminoácidos adicionales, que pueden alterar su actividad biológica y estabilidad.
H-Val-Thr-Arg-Tyr-Leu-Thr-Phe-Ser-Asn-Lys-Ser-Val-Leu-Gln-OH: Un péptido más largo con diferentes grupos funcionales, afectando sus interacciones y aplicaciones.
La singularidad de This compound radica en su secuencia específica, que se puede adaptar para aplicaciones de investigación e industriales particulares.
Propiedades
Número CAS |
661491-81-2 |
|---|---|
Fórmula molecular |
C18H33N5O7 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O7/c1-7(2)12(21-15(26)10(19)6-11(20)25)16(27)23-14(9(5)24)17(28)22-13(8(3)4)18(29)30/h7-10,12-14,24H,6,19H2,1-5H3,(H2,20,25)(H,21,26)(H,22,28)(H,23,27)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1 |
Clave InChI |
VBFULANTTBWYBX-ZZEGJQGJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)

![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
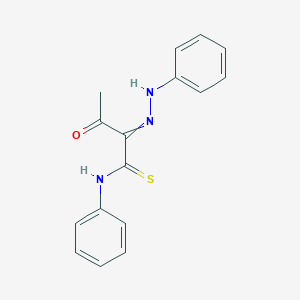

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
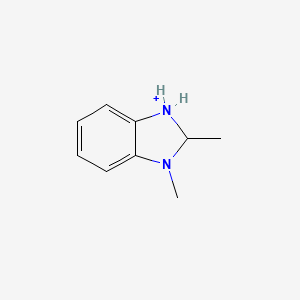
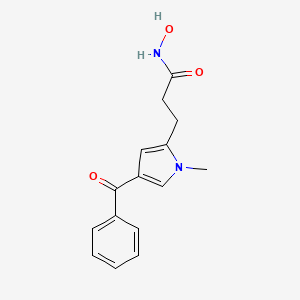
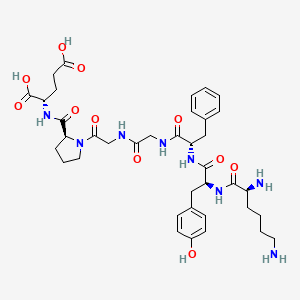
![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)

